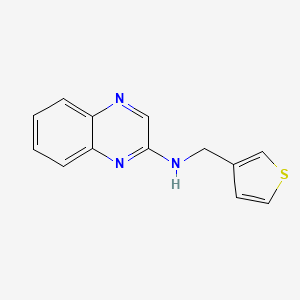
N-(thiophen-3-ylmethyl)quinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiophen-3-ylmethyl)quinoxalin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives, which have been studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(thiophen-3-ylmethyl)quinoxalin-2-amine is not fully understood. However, studies have suggested that it exerts its biological activity by interacting with various cellular targets such as DNA, enzymes, and receptors. It has been shown to inhibit DNA synthesis and induce DNA damage, which leads to cell cycle arrest and apoptosis. Moreover, it has also been found to inhibit the activity of various enzymes such as tyrosine kinase, topoisomerase, and protease. These enzymes play a crucial role in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N-(thiophen-3-ylmethyl)quinoxalin-2-amine has been found to exhibit diverse biochemical and physiological effects. It has been shown to induce oxidative stress, which leads to the accumulation of reactive oxygen species (ROS) and subsequent cell death. Moreover, it has also been found to modulate various signaling pathways such as the MAPK/ERK, PI3K/Akt, and NF-κB pathways. These pathways play a crucial role in cell survival, proliferation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(thiophen-3-ylmethyl)quinoxalin-2-amine is its potent biological activity against various diseases. Moreover, it is relatively easy to synthesize and can be obtained in high yield and purity. However, one of the major limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. Moreover, its toxicity profile and pharmacokinetic properties need to be further studied to determine its safety and efficacy in humans.
Orientations Futures
N-(thiophen-3-ylmethyl)quinoxalin-2-amine has shown promising results in preclinical studies. However, further research is needed to determine its safety and efficacy in humans. Moreover, future studies should focus on elucidating its mechanism of action and identifying its cellular targets. Additionally, efforts should be made to improve its pharmacokinetic properties and solubility to enhance its therapeutic potential.
Méthodes De Synthèse
N-(thiophen-3-ylmethyl)quinoxalin-2-amine can be synthesized using various methods. One of the most commonly used methods involves the condensation of 3-mercapto-1-propylamine with 2-bromoquinoxaline in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrogen gas to obtain N-(thiophen-3-ylmethyl)quinoxalin-2-amine in high yield and purity.
Applications De Recherche Scientifique
N-(thiophen-3-ylmethyl)quinoxalin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, it has also been found to possess antibacterial, antifungal, and antiviral properties.
Propriétés
IUPAC Name |
N-(thiophen-3-ylmethyl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-2-4-12-11(3-1)14-8-13(16-12)15-7-10-5-6-17-9-10/h1-6,8-9H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEJSFBBNANNEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-3-ylmethyl)quinoxalin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid](/img/structure/B7575692.png)

![N-[2-(2,2,2-trifluoroethylsulfanyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B7575702.png)
![2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575717.png)




![2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575737.png)

![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)
![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-9H-fluoren-2-amine](/img/structure/B7575749.png)
![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)